![molecular formula C17H16ClN3O3 B5807605 3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide](/img/structure/B5807605.png)
3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide
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Overview
Description
3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide, also known as ACBC, is a chemical compound with potential therapeutic applications. It belongs to the class of benzamide derivatives and has been extensively studied for its biological activities.
Mechanism of Action
The mechanism of action of 3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2, which leads to a reduction in the production of inflammatory mediators. It also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, this compound has been shown to induce apoptosis in cancer cells through the activation of caspase-dependent pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of inflammatory mediators, induction of apoptosis in cancer cells, and modulation of gene expression. It has also been shown to exhibit analgesic properties and to reduce the severity of pain in various animal models. This compound has been shown to have low toxicity and to be well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide is its potential therapeutic applications in various disease conditions. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties, making it a promising candidate for drug development. This compound has also been shown to have low toxicity and to be well-tolerated in animal studies, which is an important consideration for drug development.
One of the limitations of this compound is the lack of human clinical trials. While it has shown promising results in animal studies, further research is needed to determine its safety and efficacy in humans. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide. One area of research is the optimization of its therapeutic potential through the identification of its mechanism of action and the development of more potent analogs. Another area of research is the investigation of its potential applications in other disease conditions, such as neurodegenerative diseases and autoimmune disorders. Additionally, further research is needed to determine its safety and efficacy in human clinical trials.
Synthesis Methods
The synthesis of 3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide involves the reaction of 2-chloro-4-nitroaniline with acetic anhydride to form 2-chloro-4-acetylaminoaniline. The latter is then reacted with 4-acetylamino-benzoyl chloride to obtain this compound. The purity of the compound is confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. It has been studied in various in vitro and in vivo models to investigate its potential therapeutic applications. This compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. It also exhibits selective cytotoxicity towards cancer cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
3-acetamido-N-(4-acetamido-2-chlorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c1-10(22)19-13-5-3-4-12(8-13)17(24)21-16-7-6-14(9-15(16)18)20-11(2)23/h3-9H,1-2H3,(H,19,22)(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBDAEBMTKLWPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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